(3,4-dichlorothiophen-2-yl)methanol
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Overview
Description
(3,4-Dichlorothiophen-2-yl)methanol, also known as dichlormid, is an organic compound with the molecular formula C5H4Cl2OS and a molecular weight of 183.1 g/mol. It is a white crystalline solid that is widely used in various scientific experiments and industries. This compound is particularly known for its application as a herbicide, where it helps prevent weed growth in various crops.
Preparation Methods
The synthesis of (3,4-dichlorothiophen-2-yl)methanol involves the reaction of 3,4-dichlorothiophene with formaldehyde and sodium cyanide. The reaction takes place in the presence of sulfuric acid as a catalyst and produces this compound as the main product. The purity of the compound is determined using various analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
Chemical Reactions Analysis
(3,4-Dichlorothiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the alcohol group to a hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,4-Dichlorothiophen-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is widely used as a herbicide to control weed growth in agricultural fields.
Mechanism of Action
The mechanism of action of (3,4-dichlorothiophen-2-yl)methanol as a herbicide involves disrupting the photosynthetic process in plants. The chlorine atoms attached to the thiophene ring play a crucial role in this disruption, leading to the inhibition of photosynthesis and ultimately causing the death of the plant. The molecular targets and pathways involved in this process are primarily related to the photosynthetic machinery of the plant cells.
Comparison with Similar Compounds
(3,4-Dichlorothiophen-2-yl)methanol can be compared with other similar compounds, such as:
2,3-Dichlorothiophen-2-yl)methanol: Similar structure but different position of chlorine atoms.
3,4-Dichlorothiophen-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
3,4-Dichlorothiophen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a methanol group.
The uniqueness of this compound lies in its specific substitution pattern and its effectiveness as a herbicide due to its ability to disrupt photosynthesis.
Properties
CAS No. |
2758005-26-2 |
---|---|
Molecular Formula |
C5H4Cl2OS |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
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